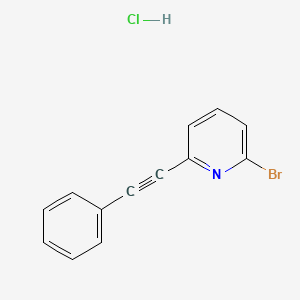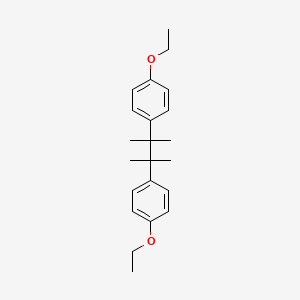
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,3-dimethylbutane-2,3-diyl bridge
Vorbereitungsmethoden
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of benzene derivatives using a Friedel-Crafts reaction. This reaction requires a catalyst such as aluminum chloride and an alkyl halide.
Coupling Reaction: The next step involves coupling the alkylated benzene derivatives with a suitable reagent to form the desired 2,3-dimethylbutane-2,3-diyl bridge. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts.
Ethoxylation: Finally, the ethoxy groups are introduced through an ethoxylation reaction, which involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Flame Retardants: It is employed as a flame retardant synergist in polymers such as polypropylene and polystyrene, enhancing their fire resistance.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) involves its interaction with molecular targets through various pathways:
Flame Retardancy: In flame retardant applications, the compound acts by promoting the formation of a char layer on the polymer surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-isopropylbenzene): This compound has isopropyl groups instead of ethoxy groups, which may affect its solubility and reactivity.
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-methoxybenzene): The presence of methoxy groups can influence the electronic properties and reactivity of the compound.
The uniqueness of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) lies in its specific structural arrangement and the presence of ethoxy groups, which impart distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
824400-99-9 |
|---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-ethoxy-4-[3-(4-ethoxyphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H30O2/c1-7-23-19-13-9-17(10-14-19)21(3,4)22(5,6)18-11-15-20(16-12-18)24-8-2/h9-16H,7-8H2,1-6H3 |
InChI-Schlüssel |
YMONJCCFJATYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


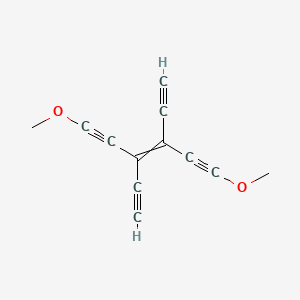
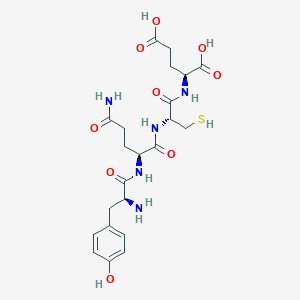
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
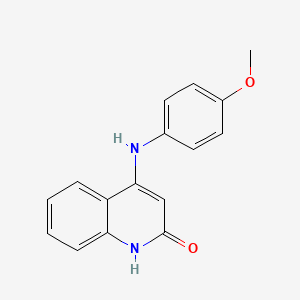
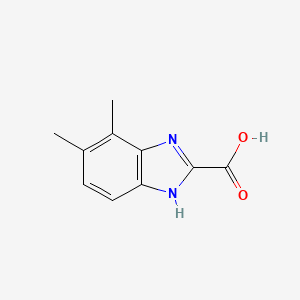
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
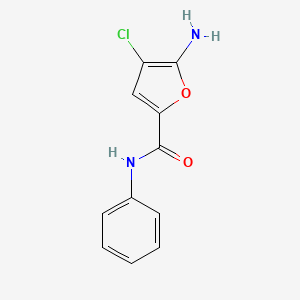
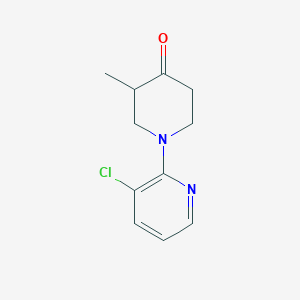
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
